Litophynin C
Description
Structure
2D Structure
Properties
CAS No. |
118035-05-5 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[(12Z)-4-hydroxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-12-en-9-yl] butanoate |
InChI |
InChI=1S/C24H38O4/c1-7-9-20(26)28-24(6)11-8-10-15(4)12-19-21-16(5)18(25)13-17(14(2)3)22(21)23(24)27-19/h10,14,17-19,21-23,25H,5,7-9,11-13H2,1-4,6H3/b15-10- |
InChI Key |
ZXQCKAYQYGLLES-NRINUWDLSA-N |
SMILES |
CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CC(C3=C)O)C(C)C)C)C |
Isomeric SMILES |
CCCC(=O)OC1(CC/C=C(\CC2C3C(C1O2)C(CC(C3=C)O)C(C)C)/C)C |
Canonical SMILES |
CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CC(C3=C)O)C(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Litophynin C; |
Origin of Product |
United States |
Advanced Structural and Stereochemical Elucidation of Litophynin C
Methodological Approaches for Comprehensive Structural Determination
Detailed structural analysis of Litophynin C is achieved through the application of various spectroscopic techniques, providing complementary information about its carbon framework, molecular formula, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework Analysis
NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra, the types of protons and their neighboring environments can be determined. awi.de ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the presence of different types of carbon atoms (methyl, methylene, methine, and quaternary carbons) and their chemical environments. libretexts.orgresearchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are particularly useful in differentiating between CH₃, CH₂, CH, and quaternary carbons. libretexts.org Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information, allowing for the mapping of the carbon framework and the assignment of signals. awi.deresearchgate.net
Mass Spectrometry Techniques in Molecular Formula Determination
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, providing its molecular formula. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide accurate mass measurements, allowing for the determination of the exact molecular formula by matching the observed mass-to-charge ratio with theoretical values for possible elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural insights by indicating the presence of specific substructures. bmss.org.uk
Although detailed MS data for this compound was not extensively presented in the search results, its molecular formula was established using mass spectrometry as part of the initial characterization. capes.gov.bralljournals.cn MS techniques are routinely applied in natural product chemistry for confirming the molecular weight and formula of isolated compounds. thermofisher.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to characteristic molecular vibrations (stretching and bending modes) of different chemical bonds. tanta.edu.egutexas.edu The IR spectrum provides information about the presence or absence of functionalities such as hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching), carbon-carbon double bonds (C=C stretching), and others. researchgate.net
Research on related compounds and the initial characterization of this compound indicate that IR spectroscopy was used to identify key functional groups. capes.gov.brresearchgate.net For instance, IR absorptions consistent with the presence of hydroxyl and ester carbonyl functionalities have been reported for related diterpenoids. researchgate.net
Determination of Absolute Configuration
Establishing the absolute configuration of a chiral molecule like this compound is crucial for a complete structural description. This involves determining the spatial arrangement of atoms around chiral centers.
Application of Electronic Circular Dichroism (ECD) and Chiroptical Methods
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method used to determine the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are not available. sioc-journal.cn ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. The resulting ECD spectrum, which shows positive and negative Cotton effects at specific wavelengths, is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. By comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers (often using Time-Dependent Density Functional Theory, TDDFT), the absolute configuration can be assigned. preprints.orgnih.govmdpi.com
The absolute configuration of this compound was determined by analyzing the CD spectrum of its p-bromobenzoate derivative, utilizing the exciton (B1674681) chirality method of allylic alcohol benzoate (B1203000). preprints.orgnih.govmdpi.com This method is a well-established chiroptical technique for assigning absolute stereochemistry in molecules containing allylic alcohol functionalities.
X-ray Crystallography for Definitive Stereochemical Assignment
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. wikipedia.orgacs.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density can be mapped, revealing the precise positions of atoms in the crystal lattice. wikipedia.org For chiral molecules, anomalous X-ray scattering can be used to determine the absolute configuration. acs.org
While X-ray crystallography provides unambiguous stereochemical assignments, finding suitable crystals can be challenging. Although X-ray diffraction has been used to determine the absolute configuration of other compounds from Litophyton species or related diterpenoids, the primary method cited for determining the absolute configuration of this compound in the provided search results is based on CD spectroscopy of its derivative. preprints.orgnih.govmdpi.comresearchgate.net
Chemical Derivatization Strategies for Stereocenter Elucidation (e.g., Modified Mosher's Method)
The elucidation of the absolute configuration of chiral centers in this compound necessitated the application of specific chemical derivatization strategies coupled with chiroptical methods. While the Modified Mosher's method is a widely utilized technique for determining the absolute configuration of secondary alcohols based on NMR analysis of their Mosher ester derivatives, the reported studies on this compound employed a different derivatization approach tailored to functional groups present in the molecule.
For this compound, the absolute configuration was determined through the analysis of the Circular Dichroism (CD) spectrum of its p-bromobenzoate derivative. nih.govfigshare.com This strategy is particularly effective for molecules containing allylic alcohol functionalities, where the allylic double bond and the benzoate chromophore can interact. columbia.educdnsciencepub.comcolumbia.eduull.es
The exciton chirality method, as applied to allylic alcohol benzoates (including p-bromobenzoates), relies on the through-space interaction between the electric transition moments of two or more chromophores that are conformationally constrained in a chiral environment. columbia.educdnsciencepub.comcolumbia.eduull.es In the case of an allylic p-bromobenzoate, the chromophores are the allylic double bond (with a transition moment around 195 nm) and the p-bromobenzoate group (with a strong 1La band absorption around 244 nm). columbia.educdnsciencepub.comull.es When these two chromophores are in close spatial proximity and exhibit a twisted arrangement, their interaction leads to a characteristic "split" Cotton effect in the CD spectrum. columbia.educdnsciencepub.comcolumbia.eduull.es This split Cotton effect appears as a pair of CD bands of opposite sign and similar magnitude, centered near the absorption maxima of the interacting chromophores. The sign of the first eluting Cotton effect (at longer wavelength) is directly correlated to the torsional angle between the two chromophores and, consequently, to the absolute configuration of the stereogenic center(s) linking them. columbia.educdnsciencepub.comcolumbia.eduull.es
By preparing the p-bromobenzoate derivative of this compound and analyzing its CD spectrum, researchers were able to observe the characteristic exciton chirality couplet. nih.govfigshare.com The sign of this couplet, interpreted according to the established rules for allylic benzoates, allowed for the unambiguous assignment of the absolute configuration of the stereocenter associated with the allylic alcohol moiety in this compound. nih.govfigshare.com This approach, leveraging the inherent spectroscopic properties of the derivatized molecule, provided crucial stereochemical information that complemented data obtained from other spectroscopic techniques.
While the Modified Mosher's method is a powerful tool for determining the absolute configuration of secondary alcohols by forming diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the differential NMR shielding effects, the literature specifically reports the application of p-bromobenzoylation and the exciton chirality CD method for the absolute stereochemical assignment of this compound. nih.govfigshare.com Other compounds isolated from Litophyton species or related soft corals have had their stereochemistry determined using the modified Mosher's method, such as linardosinene A, litophynin E, litophynols A and B, and litophynin K, highlighting the diverse chemical strategies employed in natural product stereochemistry elucidation. nih.govfigshare.comcolumbia.edu However, for this compound itself, the exciton chirality method using the p-bromobenzoate was the key derivatization strategy reported for its absolute configuration determination. nih.govfigshare.com
Biosynthetic Investigations of Litophynin C
Postulated Biosynthetic Origin within Marine Soft Corals
Litophynin C is known to originate from soft corals, specifically within the genus Litophyton. preprints.orgmdpi.com Soft corals are recognized as prolific sources of diverse secondary metabolites, including various classes of terpenes. preprints.orgmdpi.comencyclopedia.pub The presence of this compound and other related eunicellane diterpenes in Litophyton species suggests that the biosynthetic machinery for producing these compounds is present within the coral itself or its associated symbionts. nih.govresearchgate.net While historically it was thought that associated microbes were solely responsible for producing some marine natural products, recent research indicates that octocorals, including soft corals, encode their own terpene cyclases capable of producing terpenoid precursors. researchgate.net
Enzymatic Machinery Involved in Eunicellane Diterpene Formation
The formation of the eunicellane skeleton, the core structure of this compound, is catalyzed by diterpene synthases (also known as terpene cyclases). beilstein-journals.orgnih.govresearchgate.net These enzymes cyclize the linear diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), into the characteristic 6/10-bicyclic framework. beilstein-journals.orgnih.govnih.govchemrxiv.org
Research has identified several eunicellane diterpene synthases, including Bnd4, AlbS, EcTPS1 (BaTC-2), and MicA, primarily from bacterial sources, which can produce eunicellane skeletons with varying degrees of flexibility and different ring fusion configurations (cis or trans). beilstein-journals.orgresearchgate.net For instance, Bnd4 forms a cis-eunicellane, while AlbS forms a trans-eunicellane. beilstein-journals.org Two coral enzymes, BaTC-2 and EcTPS1, have been found to form klysimplexin R, a 2Z-cis-eunicellane, which appears to be the dominant eunicellane form in nature derived from corals. beilstein-journals.org
Beyond the initial cyclization, further enzymatic modifications, such as oxidation, hydroxylation, and acetylation, are involved in tailoring the eunicellane skeleton to produce specific compounds like this compound. nih.gov Cytochrome P450 enzymes, for example, have been shown to play a role in subsequent cyclization and oxidation steps in the biosynthesis of some eunicellane-derived diterpenoids. nih.govchemrxiv.org
Precursor Identification and Pathway Analysis
The fundamental precursor for the biosynthesis of diterpenes, including eunicellanes, is geranylgeranyl diphosphate (GGPP). beilstein-journals.orgnih.govnih.govchemrxiv.org GGPP is a universal C20 isoprenoid precursor derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. While the MVA pathway is common in eukaryotes, including animals, the MEP pathway is typically found in bacteria and plants. The presence of terpene biosynthesis genes in corals that share features with bacterial versions suggests a potential link or acquisition of biosynthetic capabilities. researchgate.net
Following the formation of the eunicellane hydrocarbon skeleton from GGPP by a diterpene synthase, a series of post-translational modifications occur to yield the diverse array of eunicellane diterpenoids found in nature. nih.gov These modifications can include hydroxylations, oxidations (e.g., ketone formation), and esterifications (e.g., acetylation). nih.gov The specific sequence and nature of these enzymatic steps determine the final structure of compounds like this compound. While a detailed, step-by-step enzymatic pathway specifically for this compound biosynthesis has not been fully elucidated in the provided search results, the general scheme involves GGPP cyclization followed by oxidative and other functional group modifications.
Comparative Biosynthesis with Other Litophyton Metabolites
For instance, some sesquiterpenes isolated from Litophyton are proposed to originate from a precursor like litoarbolide A through post-translational modifications. nih.govencyclopedia.pubtandfonline.com This highlights that Litophyton species possess diverse enzymatic machinery capable of synthesizing various classes of terpenoids from their respective isoprenoid precursors (such as farnesyl diphosphate for sesquiterpenes and GGPP for diterpenes).
Comparing the biosynthetic pathways of different diterpene classes found in Litophyton, such as cembranoids and eunicellanes, could reveal shared initial steps from GGPP catalyzed by different terpene synthases, followed by divergent downstream enzymatic modifications leading to their distinct structural scaffolds. nih.gov Although specific comparative studies on the biosynthesis of this compound versus other Litophyton diterpenes were not detailed in the search results, the co-occurrence of various terpene classes in Litophyton underscores the rich and complex biosynthetic landscape within these soft corals.
Synthetic Strategies and Chemical Modifications of Litophynin C
Retrosynthetic Analysis Towards the Eunicellane Core
Retrosynthetic approaches to the eunicellane core, a key structural feature of Litophynin C, often involve strategies to construct the fused 6/10-bicyclic system and the characteristic ether bridge. General strategies for cladiellin diterpenes, which share this core structure, have been explored by various research groups. bldpharm.com These approaches typically aim to assemble the intricate polycyclic framework with control over multiple stereocenters.
One general strategy for the synthesis of cladiellin diterpenes involves the construction of the oxatricyclic ring system. Key disconnections in a retrosynthetic analysis might involve cleaving the ether bridge or bonds within the carbocyclic rings to arrive at simpler, more readily available precursors. The inherent complexity of the eunicellane skeleton necessitates carefully designed strategies to control the formation of rings and introduce functional groups at specific positions with the correct relative and absolute stereochemistry.
Challenges in the Total Synthesis of this compound and Analogues
The total synthesis of complex diterpenoids like this compound presents numerous challenges. These challenges are often associated with the construction of the specific ring system, the introduction and control of multiple stereocenters, and the selective functionalization of the molecule. For eunicellane diterpenoids, the 6/10-fused bicyclic system with the embedded ether linkage adds to the synthetic complexity.
Controlling the stereochemistry during the formation of cyclic systems and subsequent functionalization steps is a significant hurdle. The eunicellane core of this compound contains several stereogenic centers, and achieving high diastereoselectivity and enantioselectivity at each step is crucial for a successful total synthesis. The presence of reactive functional groups and sensitive moieties within the molecule can also pose challenges, requiring the use of protective groups and carefully optimized reaction conditions.
Furthermore, the synthesis of analogues of this compound for biological evaluation can introduce additional complexities, requiring flexible synthetic routes that allow for structural modifications at different positions of the molecule.
Key Reactions and Stereocontrolled Transformations in Synthetic Routes
While specific reactions for the total synthesis of this compound are not detailed in the provided search results, general synthetic strategies towards the cladiellin (eunicellane) skeleton have employed various key reactions and stereocontrolled transformations. Research on related cladiellins has featured reactions such as pinacol-terminated cationic cyclizations, which are useful for constructing cyclic ether systems with stereochemical control. bldpharm.com
Other transformations that have been explored in the synthesis of cladiellin diterpenes include SmI2-mediated reductive cyclizations, oxonium ylide formation followed by nih.gov-sigmatropic rearrangements, and Diels-Alder cycloadditions. bldpharm.com These reactions are powerful tools for forming carbon-carbon and carbon-oxygen bonds and establishing the desired stereochemistry in complex molecular architectures. The development of stereoselective methods, such as asymmetric catalysis or the use of chiral auxiliaries, is often essential to control the configuration of newly formed stereocenters.
Development of this compound Derivatives for Enhanced Research Probes
The development of derivatives of natural products like this compound is a common strategy to explore their structure-activity relationships and generate enhanced research probes. By modifying specific functional groups or introducing new substituents on the this compound scaffold, researchers can investigate the impact of these changes on its biological activity and potentially improve its properties.
Preclinical Biological Activities and Pharmacological Mechanisms of Litophynin C
Evaluation of Insect Growth Inhibitory Effects
Litophynin C has been identified as a compound exhibiting insect growth inhibitory activity. preprints.orgnih.govhodoodo.com This suggests a potential role for this compound or its derivatives in the development of bio-pesticides.
In vitro bioassays have been employed to evaluate the effects of this compound on insect development. Studies using artificial diet feeding bioassays have shown that this compound displays insect growth inhibitory activity against the second instar larvae of the silkworm (Bombyx mori L.). preprints.orgnih.govvliz.be The half maximal effective dose (ED50) for this compound against Bombyx mori larvae was reported as 25 ppm. preprints.orgnih.govvliz.bepreprints.org For comparison, Litophynin A showed an ED50 of 12 ppm and Litophynin B showed an ED50 of 2.7 ppm in the same bioassay, indicating that this compound is less active than Litophynin A and B in this specific model. clockss.org The presence of a hydroxyl group at C-12 in this compound is considered detrimental to its inhibitory activity compared to Litophynin A. clockss.org
Table 1: Insect Growth Inhibitory Activity of Litophynins against Bombyx mori Larvae
| Compound | ED50 (ppm) |
| This compound | 25 |
| Litophynin A | 12 |
| Litophynin B | 2.7 |
While in vitro data provides initial evidence of insect growth inhibition, detailed information regarding in vivo models specifically evaluating the growth inhibition efficacy of this compound was not extensively available in the provided search results. The in vitro artificial diet feeding bioassay with Bombyx mori larvae serves as a relevant model for assessing growth inhibitory effects in a living organism, although it is conducted under laboratory conditions. preprints.orgnih.govvliz.bepreprints.org Further in vivo studies in different insect species and under varying conditions would be necessary to fully understand the compound's potential as an insect growth inhibitor.
In vitro Bioassays on Insect Development
Antiviral Potential and Molecular Interactions
Investigations into the biological activities of this compound have also explored its potential antiviral properties. nih.gov
In silico studies have been conducted to evaluate the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. nih.govresearchgate.net Computational analyses, such as molecular docking, have indicated that this compound is a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. researchgate.netfrontiersin.orgmdpi.com In silico studies suggest that this compound may bind effectively to the active site of Mpro. researchgate.net
Based on in silico docking studies, the mechanistic hypothesis for this compound's antiviral potential against SARS-CoV-2 Mpro revolves around its ability to bind to the enzyme's active site. researchgate.net This binding is predicted to interfere with the protease's function, thereby inhibiting the processing of viral polyproteins essential for replication. researchgate.netfrontiersin.org While specific details of the molecular interactions (e.g., types of bonds, interacting residues) were not fully elaborated in the provided snippets, the computational analyses suggest a favorable binding affinity to the Mpro target. researchgate.net Further experimental validation is required to confirm this hypothesized mechanism.
In silico Docking Studies with Viral Targets (e.g., SARS-CoV-2 Main Protease)
Investigation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The potential of this compound to inhibit the proliferation and induce cytotoxicity in cancer cell lines has also been investigated. nih.gov
Studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. nih.gov While some soft coral-derived compounds, including other diterpenes and sesquiterpenes from the genus Litophyton or related species, have demonstrated cytotoxic activities against cancer cell lines such as A549, MCF-7, HT-29, and others, specific detailed data (like IC50 values) for this compound across a broad panel of cancer cell lines was not prominently featured in the provided search results. nih.govvliz.bepreprints.orgresearchgate.netscielo.brmdpi.comnih.govmdpi.comrsc.org However, one source indicates that this compound was evaluated for cytotoxicity against the A549 cell line, showing an IC50 of 20.4 ± 1.1 µM, and was inactive against the K562 cell line (IC50 > 50 µM). preprints.org Another source mentions weak cytotoxic activities against test cell lines (all IC50 > 20 µM) for some compounds from Litophyton setoensis, but it is not explicitly stated if this includes this compound. vliz.be Further research with comprehensive in vitro cytotoxicity assays across a wider range of cancer cell lines is needed to fully characterize the antiproliferative and cytotoxic profile of this compound.
Table 2: Cytotoxic Activity of this compound against Select Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 | 20.4 ± 1.1 |
| K562 | > 50 |
Cellular Viability and Proliferation Assays
Cellular viability and proliferation assays are fundamental tools in preclinical research to assess the impact of a compound on cell health and growth licorbio.comnih.govpromega.com. These assays measure the proportion of living cells in a population or monitor the rate at which cells divide licorbio.comsigmaaldrich.com. Common methods include those that evaluate membrane integrity, metabolic activity, or DNA synthesis licorbio.comnih.govsigmaaldrich.combioradiations.com.
While the provided search results discuss cellular viability and proliferation assays in general and mention cytotoxic activities of other compounds from Litophyton species against various cancer cell lines nih.govpreprints.orgvliz.bemdpi.com, specific detailed data on the effects of this compound itself in standard cellular viability and proliferation assays (like MTT, XTT, or ATP assays) were not explicitly found in the provided snippets. The information available primarily focuses on its insect growth inhibitory activity.
Cell Cycle Analysis and Apoptotic Pathway Modulation
Cell cycle analysis and the modulation of apoptotic pathways are critical aspects of understanding a compound's effect on cell populations, particularly in the context of potential therapeutic applications plos.orgnih.govescca.eubdbiosciences.com. Flow cytometry is a common technique used to analyze cell cycle distribution and detect apoptosis by assessing DNA content and the presence of specific markers plos.orgnih.govescca.eubdbiosciences.comresearchgate.net. Apoptosis, or programmed cell death, involves a series of events including changes in membrane potential, caspase activation, and DNA fragmentation nih.govbdbiosciences.com.
The provided search results mention that other compounds from Litophyton species have shown effects on the cell cycle, such as increasing the G0/G1 non-proliferating cell fraction and inducing apoptosis nih.gov. However, specific research findings detailing the direct effects of this compound on cell cycle progression or its ability to modulate apoptotic pathways in various cell lines were not present in the provided snippets.
Enzyme Modulatory Activities
Compounds can exert their biological effects by modulating the activity of enzymes. Investigations into the enzyme modulatory activities of this compound can provide insights into its molecular targets.
Other Relevant Enzyme Targets and Their Implications
Beyond PTP1B, compounds can interact with a wide array of other enzymes, influencing diverse biological processes. Identifying these targets is crucial for understanding a compound's full pharmacological profile.
The provided search results indicate that in silico studies have suggested this compound as a potential SARS-CoV-2 main protease inhibitor nih.govvliz.be. This suggests a potential interaction with a viral enzyme critical for replication. Other compounds from marine sources have been investigated for their effects on enzymes like glycogen (B147801) phosphorylases and xanthine (B1682287) dehydrogenases, which are relevant targets in insects scielo.brresearchgate.net. However, detailed experimental data on the modulation of other specific enzyme targets by this compound were not found in the provided snippets.
Other Reported Biological Modulations (e.g., Molluscicidal, Repellent Activity)
Natural products from marine organisms often exhibit a range of ecological roles and associated bioactivities. These can include defensive mechanisms against predators or other organisms.
This compound has been reported to exhibit insect growth inhibitory activity nih.govpreprints.orgvliz.beresearchgate.netpherobase.compreprints.orgchemistry-chemists.com. Specifically, it showed insect growth inhibitory activity against the second instar larvae of the silkworm Bombyx mori L. with an ED50 of 25 ppm nih.govpreprints.orgvliz.bepreprints.orgchemistry-chemists.com. While other litophynins (Litophynins I and J) have demonstrated significant molluscicidal and repellent activities against the muricid gastropod Drupella fragum, with 100% mortality at 30 ppm within 24 hours and repellent activity when impregnated on filter paper, these activities are attributed to Litophynins I and J, not specifically this compound nih.govpreprints.orgvliz.beoup.com. One study noted that a different compound did not exhibit repellent activity against the maize weevil nih.gov.
Here is a table summarizing the reported insect growth inhibitory activity of this compound:
| Compound | Organism Tested | Activity | ED50 (ppm) |
| This compound | Bombyx mori L. (2nd instar) | Insect Growth Inhibitory | 25 |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. This involves identifying the specific proteins or pathways with which the compound interacts.
For this compound, the primary reported mechanism highlighted in the provided search results is its insect growth inhibitory activity nih.govpreprints.orgvliz.beresearchgate.netpherobase.compreprints.orgchemistry-chemists.com. This suggests interference with developmental processes in insects. The in silico prediction of this compound as a potential SARS-CoV-2 main protease inhibitor points towards a possible mechanism involving the inhibition of a key viral enzyme nih.govvliz.be. For other compounds from Litophyton or marine sources, molecular docking studies have been used to explore interactions with targets like HIV-1 protease and epidermal growth factor receptor (EGFR) nih.govekb.eg. Docking studies have also suggested that other compounds may act by inhibiting enzymes such as glycogen phosphorylases and xanthine dehydrogenases in insects scielo.brresearchgate.net. However, detailed experimental elucidation of the molecular mechanisms underlying the observed insect growth inhibitory activity of this compound was not extensively described in the provided snippets.
Identification of Cellular Receptors and Binding Partners
Research into the specific cellular receptors and binding partners of this compound is an active area of investigation to elucidate its mechanisms of action. While comprehensive data on all potential interactions is still being compiled, studies have begun to identify possible targets.
One area of preclinical investigation has suggested this compound as a potential inhibitor of SARS-CoV-2 main protease based on in silico studies. nih.gov This indicates a potential interaction with a viral enzyme, suggesting a possible binding event at the active site of the protease.
Another study investigating compounds from Cladiella krempfi, which includes related diterpenoids like litophynin E and litophynol C, explored their interaction with the epidermal growth factor receptor (EGFR) through molecular docking analysis. mdpi.comresearchgate.net While this study focused on related compounds, it highlights the potential for diterpenoids from this class to interact with kinase receptors.
Identifying cellular receptors and binding partners often involves techniques such as molecular docking, surface plasmon resonance, and cell-based assays. elifesciences.orgfrontiersin.orgcore.ac.uk These methods help to determine the specificity and affinity of the compound's interaction with potential target molecules.
Downstream Signaling Pathway Perturbations
Understanding how this compound affects downstream signaling pathways is crucial for deciphering its pharmacological mechanisms. Perturbations in signaling pathways can lead to a variety of cellular outcomes, including changes in gene expression, cell cycle progression, and enzyme activity.
Studies on related compounds from marine sources have demonstrated effects on various signaling pathways, such as the MAPK and NF-κB pathways. mdpi.comnih.govnih.gov These pathways are involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival.
Specific research on this compound has indicated its ability to display insect growth inhibitory activity. nih.govpreprints.orgpherobase.comchemistry-chemists.com While the precise downstream pathways involved in this effect are not fully detailed in the provided information, insect growth inhibition often involves interference with hormonal signaling or developmental processes regulated by specific molecular pathways.
Another area of investigation has explored the effects of related litophynins on enzymes involved in inflammatory responses. For instance, 6-acetoxy litophynin E was shown to inhibit iNOS, and litophynin F inhibited COX-2 protein expression in macrophage studies. nih.gov These findings suggest that related compounds can modulate pathways leading to the production of inflammatory mediators.
Perturbations of signaling pathways can be investigated through various methods, including Western blotting to assess protein phosphorylation and expression levels, reporter assays to measure gene transcription, and flow cytometry to analyze cell cycle distribution and apoptosis.
Structure Activity Relationship Sar of Litophynin C and Its Analogues
Influence of Core Skeleton Modifications on Biological Efficacy
The core skeleton of eunicellin-based diterpenoids like Litophynin C is characterized by a specific bicyclic or polycyclic structure. Modifications to this core can significantly affect how the molecule interacts with biological targets. While specific detailed data on this compound core modifications are limited in the search results, studies on related eunicellin (B1253447) and cembrane (B156948) diterpenoids provide insights. For instance, different diterpene skeletons (cembrane and eunicellin types) are found in various soft coral species, suggesting structural diversity within this class of compounds and potentially varied bioactivities mdpi.com. The presence of an undescribed bicyclo[3.3.1]nonane nucleus in some diterpenes from Sinularia polydactyla highlights the impact of core structural variations on activity, as these compounds exhibited effects on T lymphocyte proliferation nih.gov. Similarly, alterations in ring structures, such as the presence of a γ-lactone ring, can be associated with specific fragmentation patterns in mass spectrometry, indicating their structural significance mdpi.com.
Impact of Functional Group Variations (Hydroxylations, Acetylations at C-12/C-13)
The presence and position of functional groups, such as hydroxyl and acetyl groups, are critical determinants of the biological activity of diterpenoids. For this compound and its analogues, variations in hydroxylation and acetylation, particularly at positions like C-12 and C-13, are expected to play a significant role in modulating activity.
Studies on related diterpenoids demonstrate the importance of specific functional groups. For example, in certain cembranoids, the presence of a hydroxyl group at C-22 was found to be essential for cytotoxicity against several cancer cell lines nih.gov. Acetyl groups can also influence activity; for instance, a 12-acetate group was indicated as essential for the insecticidal activity of a briarane diterpene chemistry-chemists.com. The loss of an acyloxy group (C₃H₅O₂) can be a characteristic fragmentation pattern in mass spectrometry of certain diterpenes with a γ-lactone ring, further emphasizing the role of these functional groups mdpi.com.
Stereochemical Determinants of Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as biological targets often exhibit high specificity for the shape of a ligand. The absolute configuration of stereogenic centers in this compound and its analogues is therefore crucial for their bioactivity.
The absolute configuration of Litophynol C, a related eunicellin, was determined by X-ray crystallography as 1R, 2R, 3R, 6R, 8R, 9S, 10R, 12S, 14R mdpi.com. This highlights the complexity and importance of defining the precise 3D structure. Studies on other marine natural products, such as cyclopeptides and cembranoids, have also emphasized the critical role of stereochemistry in their activity nih.govmdpi.com. For example, epimers differing only in the configuration of a methyl group on a cyclohexane (B81311) ring showed drastically different activity against RSV core.ac.uk. Similarly, the configuration at C-1 in cembranoids has been shown to influence their activity nih.gov. These findings underscore that even subtle stereochemical differences in this compound analogues could lead to significant variations in biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and molecular properties of compounds with their biological activities collaborativedrug.commedcraveonline.com. QSAR models can help predict the activity of new, untested compounds and guide the design of analogues with improved properties medcraveonline.comnih.gov.
QSAR modeling involves calculating various molecular descriptors (representing electronic, hydrophobic, and steric attributes) and using statistical methods to establish a quantitative relationship between these descriptors and the observed biological activity medcraveonline.comresearchgate.net. This approach allows for the in silico prediction of activity before synthesis and experimental testing, potentially saving time and resources medcraveonline.com.
While the search results mention molecular docking analysis being performed on Litophynol C and related compounds to study their SAR on EGFRs, aiming to provide insight for future structural modification, specific details about comprehensive QSAR modeling studies explicitly on this compound are not provided mdpi.comresearchgate.net. However, the principles of QSAR are broadly applicable to diverse sets of compounds, including natural products like diterpenoids medcraveonline.comnih.gov. The development of QSAR models for this compound and its analogues would involve collecting activity data for a series of structurally related compounds, calculating relevant molecular descriptors, and employing statistical or machine learning techniques to build a predictive model medcraveonline.comnih.govfrontiersin.org. The applicability domain of the model would need to be considered to ensure reliable predictions for new compounds medcraveonline.com.
Design Principles for Optimized this compound Analogues
Based on SAR insights, design principles for optimized this compound analogues would focus on incorporating structural features associated with enhanced activity and desirable properties. This involves a rational approach to structural modification, guided by experimental SAR data and potentially supported by computational methods like QSAR and molecular docking.
Key design principles would likely include:
Targeted Core Modifications: Introducing specific changes to the eunicellin core that have been shown or predicted to improve binding to the target or enhance desired biological effects, while maintaining the essential scaffold integrity.
Judicious Functional Group Variation: Selectively modifying hydroxyl and acetyl groups, particularly at key positions like C-12 and C-13, based on SAR data indicating the impact of these groups on potency and selectivity. This might involve adding, removing, or changing the nature of these substituents (e.g., esterification with different acyl groups).
Stereochemical Control: Ensuring the correct absolute and relative stereochemistry of the designed analogues, as stereochemistry is a critical determinant of bioactivity nih.govmdpi.comcore.ac.uk. Stereoselective synthesis or isolation techniques would be essential.
Integration of Computational Insights: Utilizing QSAR models to predict the activity of proposed analogues before synthesis and employing molecular docking to understand the potential binding modes and interactions with the biological target mdpi.commedcraveonline.comresearchgate.net.
Balancing Activity and Other Properties: Considering other relevant properties beyond target activity, such as stability and potential for off-target interactions, although the scope of this article is limited to SAR.
The design process is iterative, involving synthesis or isolation of analogues, biological testing, and further SAR analysis to refine the design principles and develop compounds with optimized profiles.
Future Research Directions and Applications in Chemical Biology
Advanced Preclinical in vitro and in vivo Models for Efficacy Validation
Future research on Litophynin C should prioritize comprehensive efficacy validation using advanced preclinical models. While initial studies have indicated biological activities, including insect growth inhibition and potential antiviral effects, these require rigorous testing in more complex systems that better mimic physiological conditions. nih.govpreprints.orgmdpi.comvliz.be
In vitro Models: Moving beyond traditional 2D cell cultures, future in vitro studies should incorporate 3D cell culture models, such as spheroids or organoids. These models offer a more representative cellular architecture and microenvironment, which can provide more accurate insights into the compound's efficacy and mechanism of action compared to monolayer cultures. rasayucancerclinic.comnews-medical.net High-throughput screening using relevant cell lines (e.g., insect cell lines for growth inhibition studies, or cell lines expressing viral proteases for antiviral research) can help determine dose-response relationships and initial toxicity profiles. rasayucancerclinic.comnews-medical.net
Preclinical studies aim to assess the efficacy, safety, probable mechanism of action, and pharmacokinetic and pharmacodynamic properties of drug candidates. rasayucancerclinic.com Utilizing advanced models, such as xenograft or syngeneic models for potential anti-cancer properties if hypothesized, or specific disease models for other indications, will be vital for generating relevant and predictive data for this compound. rasayucancerclinic.comantineo.fr
Chemo-Enzymatic and Biotechnological Approaches for Sustainable Production
The sustainable production of this compound is a critical consideration for its future research and potential application. As a natural product isolated from soft corals, the availability can be limited and environmentally sensitive. nih.govpreprints.orgmdpi.comvliz.be Chemo-enzymatic and biotechnological methods offer promising alternatives to traditional extraction from natural sources.
Chemo-Enzymatic Synthesis: This approach combines chemical reactions with enzymatic catalysis to synthesize complex molecules. beilstein-journals.orgfrontiersin.orgchemrxiv.orgrsc.org Future research could focus on developing efficient chemo-enzymatic routes for this compound synthesis. This would involve identifying key enzymatic steps in its biosynthesis or designing novel enzymatic reactions that can perform specific transformations with high selectivity and yield. beilstein-journals.orgfrontiersin.orgchemrxiv.orgrsc.org Advantages include milder reaction conditions, reduced waste, and the ability to achieve stereoselective synthesis. beilstein-journals.orgfrontiersin.orgchemrxiv.orgrsc.org
Biotechnological Production: This involves utilizing microorganisms or cell cultures to produce the compound. scielo.brmdpi.comnih.govresearchgate.net Research could explore the potential of using genetically engineered microorganisms (like bacteria, yeast, or fungi) or marine cell cultures to produce this compound through fermentation or culture processes. scielo.brmdpi.comnih.govresearchgate.net This would require identifying and cloning the biosynthetic gene cluster responsible for this compound production in soft coral and expressing it in a suitable host organism. vliz.bersc.orgrsc.org Biotechnological production offers the potential for large-scale, consistent, and potentially more environmentally friendly production. scielo.brmdpi.comnih.govresearchgate.net The use of agro-industrial residues and by-products as substrates in biotechnological processes could also help reduce production costs. scielo.brmdpi.comresearchgate.net
Combining these approaches could lead to a sustainable and scalable method for obtaining this compound for further research and development.
Exploration of Novel Bioactivities and Therapeutic Hypotheses
While initial studies have highlighted certain activities, the full spectrum of this compound's biological effects remains to be explored. Future research should aim to uncover novel bioactivities and develop new therapeutic hypotheses based on its structural features and potential interactions with biological targets. opentargets.org
High-Throughput Screening: Screening this compound against diverse biological targets and pathways using high-throughput screening platforms can reveal previously unknown activities. This could include screening against enzyme panels, receptor libraries, or cell-based assays for various disease states (e.g., inflammatory conditions, neurological disorders, other infectious diseases). opentargets.org
Mechanism of Action Studies: For any observed bioactivity, detailed studies into the underlying mechanism of action are crucial. This involves identifying the specific molecular targets (e.g., proteins, enzymes, receptors) that this compound interacts with and elucidating the downstream signaling pathways affected. Techniques such as pull-down assays, enzyme kinetics, and reporter gene assays can be employed.
Therapeutic Hypotheses Generation: Based on the identified bioactivities and mechanisms, new therapeutic hypotheses can be formulated. For instance, if this compound is found to modulate a pathway implicated in a specific disease, this would generate the hypothesis that this compound could be a potential therapeutic agent for that condition. opentargets.org In silico studies, such as molecular docking and network analysis, can also aid in generating hypotheses by predicting potential targets and pathways based on the compound's structure. nih.govmdpi.comvliz.be
Exploring novel bioactivities could expand the potential applications of this compound beyond its currently known effects.
Development of this compound as a Pharmacological Tool or Lead Compound
This compound and its derivatives hold potential for development as pharmacological tools for studying biological processes or as lead compounds for drug discovery. naturalproducts.netchemistry-chemists.com
Pharmacological Tool: If this compound exhibits selective activity against a specific biological target with high potency, it can be developed as a pharmacological tool to probe the function of that target in cellular or in vivo systems. This involves using this compound as a chemical probe to selectively activate or inhibit the target and observe the resulting biological effects. Such tools are invaluable for basic research and target validation studies.
Lead Compound Development: Natural products like this compound often serve as starting points (lead compounds) for the development of new drugs due to their unique structures and biological activities. naturalproducts.netchemistry-chemists.com Future research could involve structural modification of this compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. This process, known as structure-activity relationship (SAR) studies, involves synthesizing a series of analogs with slight structural variations and evaluating their biological activities. chemistry-chemists.com The aim is to identify compounds with enhanced therapeutic profiles. If this compound or an analog demonstrates promising characteristics, it can advance through the preclinical development pipeline towards potential clinical trials. naturalproducts.netchemistry-chemists.com
The development of this compound as a pharmacological tool or lead compound requires a comprehensive understanding of its chemistry, biology, and potential interactions within biological systems.
Q & A
Advanced Research Question
- X-ray Crystallography : Resolve 3D configurations of this compound derivatives to correlate stereochemistry with activity .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., proteins) to predict binding affinities .
- Synchrotron-Based Spectroscopy : Use EXAFS or XANES to study electronic properties influencing reactivity .
How should researchers design experiments to optimize this compound’s synthetic yield while minimizing impurities?
Basic Research Question
- DoE (Design of Experiments) : Vary parameters (e.g., temperature, solvent polarity) systematically to identify optimal conditions .
- Purification Strategies : Compare column chromatography vs. recrystallization efficiency. Report retention factors (Rf) and melting points .
- Side-Product Analysis : Use GC-MS or HPLC to identify and quantify byproducts, adjusting stoichiometry or catalysts accordingly .
What methodologies are effective for investigating this compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Omics Integration : Combine transcriptomics and metabolomics to map pathways affected by this compound .
- Knockout Models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic changes .
- Single-Cell Imaging : Apply fluorescence tagging to track this compound’s subcellular localization in real time .
How can computational chemistry enhance the discovery of this compound analogs with improved pharmacokinetics?
Advanced Research Question
- QSAR Modeling : Train models on existing analogs to predict ADMET properties (e.g., solubility, half-life) .
- Docking Studies : Screen virtual libraries against target proteins to prioritize synthesis candidates .
- Free Energy Calculations : Use MM/PBSA to estimate binding energies and refine lead compounds .
What are the best practices for ensuring the reproducibility of this compound’s bioassay results across labs?
Basic Research Question
- Protocol Harmonization : Share step-by-step SOPs, including cell culture media and incubation times .
- Inter-Lab Validation : Collaborate with independent labs to replicate key findings .
- Data Transparency : Publish raw datasets (e.g., flow cytometry files) in repositories like Zenodo .
How should researchers address gaps in the literature regarding this compound’s ecological sources and biosynthesis pathways?
Basic Research Question
- Metagenomic Sequencing : Analyze microbial communities in this compound-producing organisms to identify biosynthetic gene clusters .
- Isotope Labeling : Track precursor incorporation using ¹³C-glucose to elucidate metabolic pathways .
- Field Surveys : Document ecological niches (e.g., pH, temperature) where this compound-producing species thrive .
What strategies are effective for mitigating batch-to-batch variability in this compound production?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters early in development .
- Stability Studies : Assess degradation under stress conditions (heat, light) to refine storage protocols .
How can researchers ethically navigate intellectual property constraints when studying this compound derivatives?
Advanced Research Question
- Freedom-to-Operate (FTO) Analysis : Consult patent databases (e.g., USPTO, Espacenet) to avoid infringement .
- Open-Source Collaboration : Partner with academic consortia to share non-proprietary derivatives .
- Material Transfer Agreements (MTAs) : Secure legal frameworks for exchanging novel compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
